

Technical Guide: PfDHODH-IN-1 (CAS 183945-55-3)

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Compound of Interest

Compound Name: PfDHODH-IN-1

Cat. No.: B3417784

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Introduction

PfDHODH-IN-1 (CAS: 183945-55-3) is a known inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is the sole source of pyrimidines for the malaria parasite, *Plasmodium falciparum*, making its inhibition a key strategy for antimalarial drug development.^[1] **PfDHODH-IN-1**, also known as CCHTFP, is an analogue of A-771726, the active metabolite of the immunosuppressive drug leflunomide.^{[2][3]} Its role as a *P. falciparum* DHODH (PfDHODH) inhibitor underscores its importance as a research tool and a scaffold for the development of novel antimalarial agents.^{[3][4]}

This technical guide provides a comprehensive overview of **PfDHODH-IN-1**, including its chemical and biological properties, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Core Data Summary

The following tables summarize the key quantitative data for **PfDHODH-IN-1**.

Table 1: Chemical and Physical Properties

Property	Value	Reference(s)
CAS Number	183945-55-3	
Formal Name	2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-propenamide	
Synonyms	CCHTFP, PfDHODH Inhibitor 1	
Molecular Formula	C ₁₄ H ₁₁ F ₃ N ₂ O ₂	
Molecular Weight	296.2 g/mol	
Purity	≥98%	
Appearance	A solid	
Storage Temperature	-20°C	
Stability	≥4 years	
Solubility (Ethanol)	~1 mg/mL	
Solubility (DMSO)	~10 mg/mL	
Solubility (DMF)	~25 mg/mL	
UV/Vis (λ _{max})	254, 292 nm	

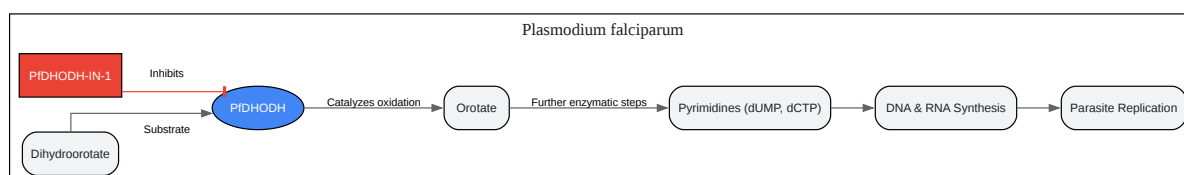
Table 2: Biological Activity (Inhibition of Dihydroorotate Dehydrogenase)

Target Enzyme	IC ₅₀ (nM)	Reference(s)
Human DHODH	190	
Mouse DHODH	47	
Rat DHODH	21	

Note: While named a PfDHODH inhibitor, specific IC₅₀ data against the *P. falciparum* enzyme for this particular compound (CAS 183945-55-3) is not readily available in the public domain. It is primarily characterized as an analogue of the active metabolite of Leflunomide and has been used in studies related to antimalarial activity.

Mechanism of Action: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway

Plasmodium falciparum relies exclusively on the de novo synthesis of pyrimidines for the production of DNA and RNA, which are essential for its rapid replication. The enzyme dihydroorotate dehydrogenase (PfDHODH) catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate. PfDHODH inhibitors, such as **PfDHODH-IN-1**, bind to the enzyme and block this crucial step, thereby depriving the parasite of the necessary building blocks for nucleic acid synthesis, leading to a halt in replication and parasite death.



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PfDHODH Inhibition in Pyrimidine Biosynthesis

Experimental Protocols

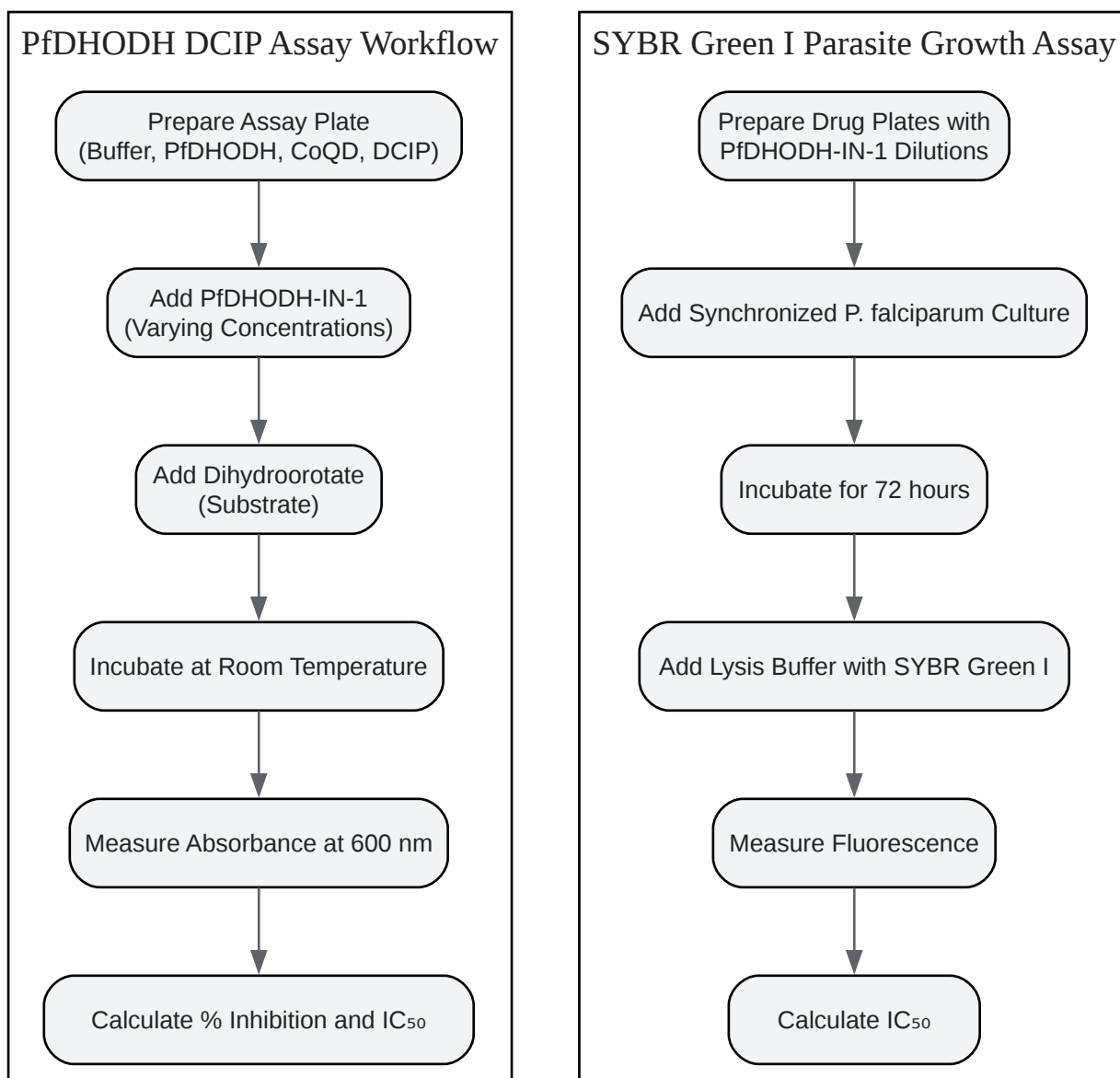
The following are detailed methodologies for key experiments used to characterize PfDHODH inhibitors.

PfDHODH Enzymatic Inhibition Assay (DCIP Assay)

This colorimetric assay measures the activity of PfDHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).

Methodology:

- **Recombinant Enzyme:** Use purified recombinant PfDHODH.
- **Assay Buffer:** Prepare a buffer solution, for example, 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, and 0.1% Triton X-100.
- **Reaction Mixture:** In a 96- or 384-well plate, combine the assay buffer, PfDHODH enzyme, the electron acceptor decylubiquinone (CoQD), and the indicator dye DCIP.
- **Inhibitor Addition:** Add **PfDHODH-IN-1** at various concentrations to the wells. Include a DMSO control.
- **Initiation of Reaction:** Start the reaction by adding the substrate, L-dihydroorotate.
- **Measurement:** Immediately measure the absorbance at 600 nm at time zero and after a set incubation period (e.g., 20 minutes) at room temperature.
- **Data Analysis:** Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.



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References

- 1. go.drugbank.com [go.drugbank.com]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moscow.sci-hub.se [moscow.sci-hub.se]
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